molecular formula C25H25N5O2S2 B2358822 2-(2-(3-cyclopentylureido)thiazol-4-yl)-N-(4-(6-methylbenzo[d]thiazol-2-yl)phenyl)acetamide CAS No. 921830-33-3

2-(2-(3-cyclopentylureido)thiazol-4-yl)-N-(4-(6-methylbenzo[d]thiazol-2-yl)phenyl)acetamide

Cat. No. B2358822
CAS RN: 921830-33-3
M. Wt: 491.63
InChI Key: NTXXSFMRFNDDGS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound “2-(2-(3-cyclopentylureido)thiazol-4-yl)-N-(4-(6-methylbenzo[d]thiazol-2-yl)phenyl)acetamide” is a versatile material that finds applications in diverse scientific research due to its unique properties. It is a type of 2,4-disubstituted thiazole, a class of compounds known for their wide range of biological activities, such as antibacterial, antifungal, anti-inflammatory, antitumor, antitubercular, antidiabetic, antiviral, and antioxidant properties .


Synthesis Analysis

The synthesis of similar compounds has been reported in the literature . For instance, a series of novel N-(benzo[d]thiazol-2-yl)-2-[phenyl(2-(piperidin-1-yl)ethylamino]benzamides and N-(benzo[d]thiazol-2-yl)-2-[phenyl(2-morpholino)ethylamino]benzamides derivatives were synthesized by coupling substituted 2-amino benzothiazoles with N-phenyl anthranilic acid .


Molecular Structure Analysis

The molecular structure of similar compounds has been analyzed based on IR, 1H, 13C NMR, and mass spectral data . For instance, the 1H-NMR and 13C-NMR data of a similar compound were reported .


Chemical Reactions Analysis

The chemical reactions of thiazole derivatives are influenced by the substituents on the thiazole ring . For example, the replacement of the NH2 group with a substituted phenyl ring led to an evident increase in the antibacterial activity of the synthesized thiazole derivatives against S. aureus and E. coli .


Physical And Chemical Properties Analysis

Thiazoles are an important class of five-membered heterocyclic compounds, which contain sulfur and nitrogen at position-1 and -3, respectively . They resemble pyridine and pyrimidine in their physico-chemical properties such as boiling point, basicity, water solubility, and resistance to reactivity with electrophiles .

Scientific Research Applications

Organic Light-Emitting Diodes (OLEDs)

This compound could be used in the development of OLED materials due to its structural similarity to compounds that exhibit photoluminescence. For instance, related compounds with benzo[d]thiazol-2-yl groups have been used as ligands for boron-difluoride complexes, showing promising electroluminescent properties . The presence of a thiazolyl group in the compound suggests it may have similar applications in OLEDs, potentially improving the efficiency and color purity of the devices.

Photocatalysis

The thiazolyl and benzothiazolyl moieties within the structure are known to participate in photocatalytic processes. This compound could be investigated for its ability to act as a photocatalyst in the production of hydrogen gas from water, which is a clean and renewable energy source . Its application in photocatalysis could lead to advancements in solar energy conversion and storage.

Prostaglandin Synthesis Inhibition

Compounds with similar structures have been studied for their ability to inhibit prostaglandin H synthetase, which is involved in the inflammatory response . This compound could be researched for its potential anti-inflammatory properties, which might be useful in the development of new pharmaceuticals.

Mechanism of Action

The mechanism of action of similar compounds has been studied. For instance, some compounds showed promising quorum-sensing inhibitors with IC50 values for COX-1 inhibition . Moreover, molecular docking studies have been accomplished and supported for the potent compound to check the three-dimensional geometrical view of the ligand binding to their protein receptor .

Future Directions

The future directions in the research of thiazole derivatives include the design and development of different thiazole derivatives with improved biological activities . Moreover, the development of novel compounds which inhibit quorum sensing without being antibiotic are currently emerging fields .

properties

IUPAC Name

2-[2-(cyclopentylcarbamoylamino)-1,3-thiazol-4-yl]-N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H25N5O2S2/c1-15-6-11-20-21(12-15)34-23(29-20)16-7-9-18(10-8-16)26-22(31)13-19-14-33-25(28-19)30-24(32)27-17-4-2-3-5-17/h6-12,14,17H,2-5,13H2,1H3,(H,26,31)(H2,27,28,30,32)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NTXXSFMRFNDDGS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)N=C(S2)C3=CC=C(C=C3)NC(=O)CC4=CSC(=N4)NC(=O)NC5CCCC5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H25N5O2S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

491.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.